Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate is an organic compound with the molecular formula C19H23O5P and a molecular weight of 362.36 g/mol . This compound is characterized by the presence of a phosphoryl group bonded to two o-tolyloxy groups and an ethyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate typically involves the reaction of o-tolyloxy compounds with phosphoryl chloride, followed by esterification with ethyl alcohol. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of o-tolyloxy compounds with phosphoryl chloride: This step involves the formation of the phosphoryl intermediate.
Esterification with ethyl alcohol: The intermediate is then reacted with ethyl alcohol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring the purity of o-tolyloxy compounds and phosphoryl chloride.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(bis(p-tolyloxy)phosphoryl)propanoate
- Ethyl 2-(bis(m-tolyloxy)phosphoryl)propanoate
- Ethyl 2-(bis(phenoxy)phosphoryl)propanoate
Uniqueness
Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate is unique due to the presence of o-tolyloxy groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
163119-24-2 |
---|---|
Molecular Formula |
C19H23O5P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-bis(2-methylphenoxy)phosphorylpropanoate |
InChI |
InChI=1S/C19H23O5P/c1-5-22-19(20)16(4)25(21,23-17-12-8-6-10-14(17)2)24-18-13-9-7-11-15(18)3/h6-13,16H,5H2,1-4H3 |
InChI Key |
CCQIQGPYVKGIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.